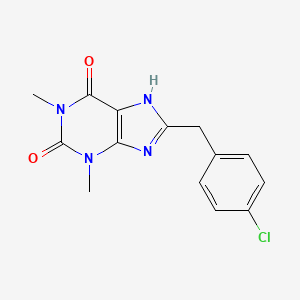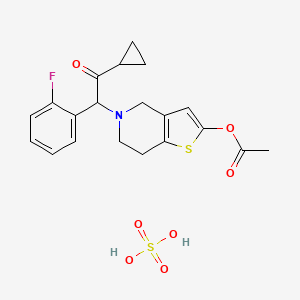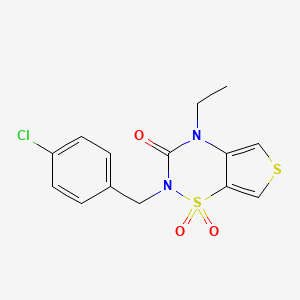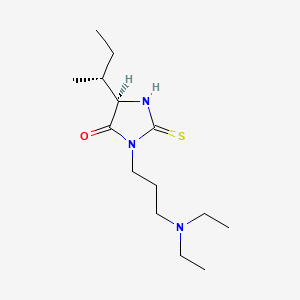
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the sec-butyl and diethylamino propyl groups, along with the thio substitution, makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- typically involves the following steps:
Formation of the Hydantoin Ring: The hydantoin ring can be synthesized through the reaction of an amino acid with urea under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Diethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions where the hydantoin derivative reacts with diethylamino propyl halides.
Thio Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the hydantoin ring, converting it to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydantoin derivatives.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The thio group can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar structure but with different substituents, used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
Uniqueness
Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86503-24-4 |
|---|---|
Molekularformel |
C14H27N3OS |
Molekulargewicht |
285.45 g/mol |
IUPAC-Name |
(5R)-5-[(2R)-butan-2-yl]-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-11(4)12-13(18)17(14(19)15-12)10-8-9-16(6-2)7-3/h11-12H,5-10H2,1-4H3,(H,15,19)/t11-,12-/m1/s1 |
InChI-Schlüssel |
HNAUQBPBJFOYSP-VXGBXAGGSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(CC)CC |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(=S)N1)CCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





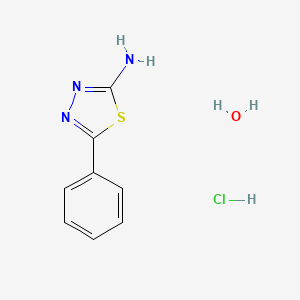
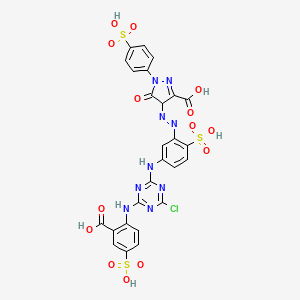
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)

